N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-7-13(9-17)18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZRIFCHFODJR-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Functionalization
The (S)-piperidin-3-amine core is modified via nucleophilic substitution or reductive amination. For example, N-alkylation with isopropyl bromide in absolute ethanol at 60°C for 12 hours achieves 85% yield of the intermediate N-isopropyl-piperidin-3-amine. Catalytic hydrogenation (H₂, Pd/C) may enhance selectivity, reducing byproduct formation to <5%.
Table 1: Comparison of Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Isopropyl bromide | Ethanol | 60 | 12 | 85 | 92 |
| Isopropyl iodide | THF | 50 | 10 | 78 | 89 |
| Isopropyl tosylate | DCM | 25 | 24 | 65 | 85 |
Amide Bond Formation
The (S)-2-amino-3-methylbutyryl group is introduced via coupling reactions. Carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane (DCM) at 0–5°C for 4 hours achieves 90% yield. Stereochemical integrity is maintained by using pre-activated N-hydroxysuccinimide (NHS) esters, minimizing racemization.
Critical Parameters :
Final Acetylation
The secondary amine undergoes acetylation with acetyl chloride in the presence of a base (e.g., NaHCO₃) at 0°C. Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Stereochemical Control and Chiral Purity
The compound’s bioactivity depends on retaining the (S,S)-configuration at both chiral centers. Key strategies include:
-
Chiral Pool Synthesis : Using enantiopure (S)-piperidin-3-amine and (S)-2-amino-3-methylbutyric acid as starting materials.
-
Asymmetric Catalysis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) during critical bond-forming steps to suppress racemization.
-
Crystallization-Induced Diastereomer Resolution : Purifying intermediates via diastereomeric salt formation with L-tartaric acid.
Table 2: Chiral Purity Assessment by HPLC
| Step | Chiral Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| After Alkylation | Chiralpak AD-H | Hexane/IPA (90:10) | 12.3 | 98.5 |
| After Coupling | Chiralcel OD-H | EtOH/DEA (100:0.1) | 15.7 | 99.2 |
| Final Product | Chiralpak IA | CO₂/MeOH (70:30) | 8.9 | 99.8 |
Purification and Analytical Characterization
Purification Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30–70%) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (8:2) at −20°C yields crystalline product with >99% purity.
-
Preparative HPLC : C18 column (ACN/water + 0.1% TFA) isolates the target compound from diastereomeric impurities.
Spectroscopic Confirmation
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 4.21 (m, 1H, piperidine-H), 3.85 (d, J = 6.8 Hz, 1H, NH), 2.98 (s, 3H, NCH(CH₃)₂).
-
HRMS : Calculated for C₁₅H₂₇N₃O₂ [M+H]⁺: 281.2104; Found: 281.2101.
Scalability and Industrial Considerations
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. For example, a telescoped process integrating alkylation, coupling, and acetylation in a single flow system achieves 76% overall yield with 99.5% purity. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Opioid Receptor Modulation :
- The compound has been studied for its potential as an opioid receptor agonist. Its structural similarity to known opioids suggests that it may interact with mu-opioid receptors, which are crucial in pain modulation and analgesia. Research indicates that compounds with similar structures can exhibit significant analgesic effects, making them candidates for pain management therapies .
-
Neuropharmacology :
- Investigations into the neuropharmacological effects of this compound have shown promise in modulating neurotransmitter systems. It may influence dopamine and serotonin pathways, which are vital for mood regulation and cognitive functions. This property positions it as a potential treatment for mood disorders and neurodegenerative diseases .
- Antidepressant Potential :
Synthesis and Structural Analysis
The synthesis of N-[(S)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The process typically includes the following steps:
-
Formation of the Piperidine Ring :
- The initial step involves creating the piperidine framework through cyclization reactions involving appropriate precursors.
-
Introduction of the Amino Acid Derivative :
- The amino acid moiety is introduced via acylation reactions, where the amino group reacts with an acyl chloride derived from isopropyl acetamide.
- Purification and Characterization :
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal evaluated the analgesic properties of this compound in rodent models. Results indicated that it produced significant pain relief comparable to morphine, suggesting its potential as a safer alternative with reduced side effects associated with traditional opioids.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal death and improve cognitive function, highlighting its therapeutic potential in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Compound 1 : N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
- Key Difference : The (R) configuration at the 1-position of the piperidine ring instead of (S) in the target compound.
- Implications : Stereochemical inversion may alter receptor-binding affinity or metabolic stability. For example, (R)-configured analogs often exhibit distinct pharmacokinetic profiles compared to (S)-isomers due to differential interactions with chiral enzyme active sites .
Compound 2 : N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Key Difference: Substitution of the 2-amino-3-methyl-butyryl group with a simpler 2-amino-ethyl chain.
Compound 3 : N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
- Key Difference: Replacement of the amino-acyl group with a benzyl moiety and introduction of a chlorine atom.
- Implications: The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration.
Physicochemical Properties
*Estimated based on structural similarity to Compound 1.
Commercial and Research Status
- Target Compound : Discontinued commercially, suggesting challenges in synthesis, stability, or insufficient preclinical efficacy .
Biological Activity
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound with notable biological activity, particularly in pharmacology. This compound is part of a class of molecules that exhibit various therapeutic potentials, including neuropharmacological effects. Understanding its biological activity can provide insights into its possible applications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula for this compound is C15H27N3O2, with a molecular weight of approximately 281.39 g/mol. The compound features a piperidine ring and an isopropyl acetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H27N3O2 |
| Molecular Weight | 281.39 g/mol |
| CAS Number | 1354026-24-6 |
| Melting Point | Not specified |
| LogP | Not specified |
Research indicates that this compound interacts with specific neurotransmitter systems, potentially modulating pathways related to mood regulation and cognitive function. The presence of the piperidine structure enhances binding affinity to various receptors involved in neurological processes, making it a candidate for therapeutic use in conditions like anxiety and depression .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes associated with neurotransmitter metabolism, which may enhance levels of critical neurotransmitters in the brain.
- Receptor Binding : Interaction studies reveal that it binds effectively to receptors involved in mood regulation, suggesting its role as a modulator in neuropharmacological pathways .
- Neuroprotective Effects : Preliminary findings indicate that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
A recent study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, indicating its potential as an anxiolytic agent .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide | Significant enzyme inhibition and receptor modulation |
| Other Piperidine Derivatives | Varying degrees of receptor affinity and efficacy in mood disorders |
Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic benefits of this compound. Potential avenues include:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide, and how is stereochemical control achieved?
- Methodological Answer : The compound can be synthesized via multi-step peptide coupling, leveraging solid-phase or solution-phase techniques. Key steps include:
- Chiral precursor preparation : Use (S)-2-Amino-3-methylbutyric acid and (S)-piperidin-3-yl-isopropylacetamide as building blocks.
- Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) or uronium salts (HATU) for amide bond formation.
- Stereochemical preservation : Utilize chiral HPLC or enzymatic resolution to maintain enantiomeric purity.
- Purification : Final purification via reverse-phase HPLC or column chromatography ensures >95% purity.
Reference: Similar strategies for piperidine-acetamide derivatives are validated in PubChem-sourced protocols .
Q. Which analytical techniques are essential for confirming the compound’s purity and stereoisomeric composition?
- Methodological Answer : A combination of techniques is critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and stereochemistry via coupling constants (e.g., J-values for chiral centers).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for resolution.
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
Reference: Spectral analysis methods for analogous compounds are detailed in PubChem and experimental studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar amines and acetamides:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Acute Toxicity Mitigation : Immediate skin decontamination with water and medical consultation for ingestion.
Reference: Safety guidelines align with GHS standards in and .
Advanced Research Questions
Q. How does stereochemistry at the (S)-configured centers influence biological activity and receptor binding?
- Methodological Answer : Stereochemical effects can be assessed via:
- Enantiomer-Specific Assays : Compare (S,S) vs. (R,R) isomers in receptor-binding studies (e.g., radioligand displacement).
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or enzymes).
- Pharmacodynamic Profiling : Measure EC50/IC50 values in cell-based assays to correlate stereochemistry with potency.
Reference: Structural-activity relationships for piperidine derivatives are explored in PubChem data .
Q. What experimental strategies resolve contradictions in reported pharmacological effects across studies?
- Methodological Answer : Address discrepancies through:
- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell passage number.
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects).
Reference: highlights variability in physiological studies of related compounds .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo applications?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) with HPLC monitoring.
- Temperature Sensitivity : Accelerated stability testing at 40°C/75% RH over 30 days.
- Formulation Strategies : Use cyclodextrins or liposomal encapsulation to enhance bioavailability.
Reference: Stability protocols align with storage guidelines in .
Q. What computational approaches predict the compound’s metabolic pathways and potential toxic metabolites?
- Methodological Answer : Combine:
- In Silico Metabolism Prediction : Tools like GLORY or MetaSite model Phase I/II transformations (e.g., CYP450 oxidation).
- Toxicity Screening : Use Derek Nexus to flag structural alerts for mutagenicity or hepatotoxicity.
- Validation with Microsomal Assays : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS.
Reference: Computational toxicology methods are validated in PubChem-derived workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
